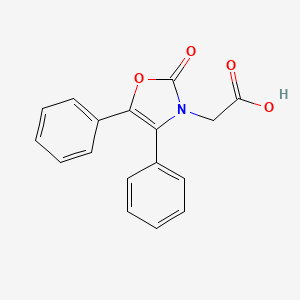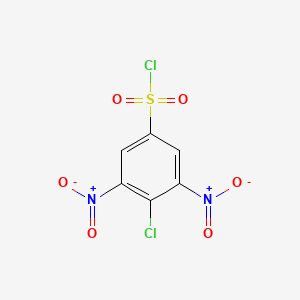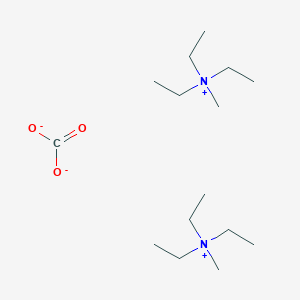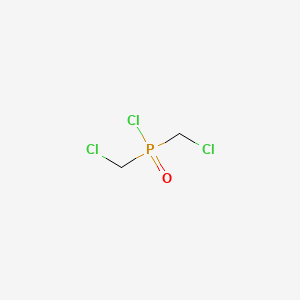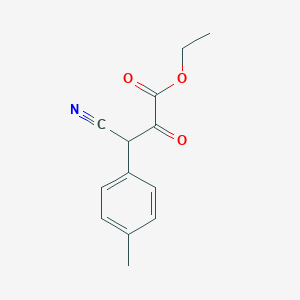
ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate is a heterocyclic compound that belongs to the pyridinone family. Pyridinones are known for their versatile applications in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors . This compound is characterized by the presence of a chloro group, an ethyloxycarbonylmethyl group, a methyl group, and a nitro group attached to a pyridinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate typically involves multi-step organic reactions. One common method includes the nitration of a pyridinone precursor followed by chlorination and esterification reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and chlorinating agents such as thionyl chloride for chlorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted pyridinones.
Scientific Research Applications
ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-methyl-6-nitro-2-pyridinone: Lacks the ethyloxycarbonylmethyl group.
4-Chloro-1-ethyloxycarbonylmethyl-3-nitro-2-pyridinone: Similar structure but different substitution pattern.
Uniqueness
ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyloxycarbonylmethyl group enhances its solubility and reactivity compared to other pyridinone derivatives .
Properties
Molecular Formula |
C10H11ClN2O5 |
|---|---|
Molecular Weight |
274.66 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C10H11ClN2O5/c1-3-18-8(14)5-12-6(2)4-7(11)9(10(12)15)13(16)17/h4H,3,5H2,1-2H3 |
InChI Key |
FBKLFWCYBWFZPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=C(C1=O)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


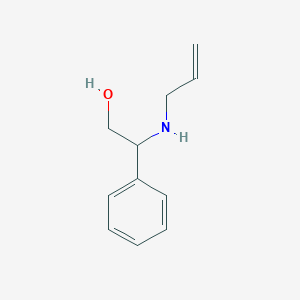
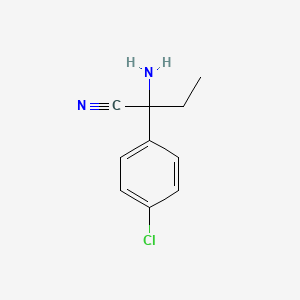
![Ethyl 2-amino-3-(benzo[b]thiophen-3-yl)propanoate](/img/structure/B8594334.png)
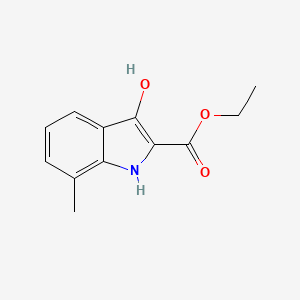

![7-Iodo-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B8594364.png)
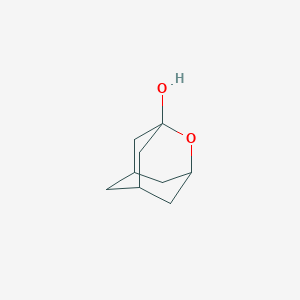
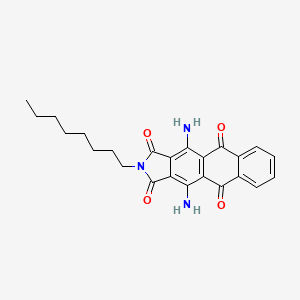
![[1-(6-Methoxy-3-pyridyl)-5-phenylpyrazol-3-yl]methyl methanesulfonate](/img/structure/B8594385.png)
